2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
Description
Historical Development of Hybrid Heterocyclic Compounds
The synthesis of hybrid heterocyclic compounds traces its origins to the 19th century, when Luigi Brugnatelli’s isolation of alloxan marked the dawn of systematic heterocycle research. By the late 1800s, Bladin’s characterization of triazoles underscored the therapeutic potential of nitrogen-rich rings, setting the stage for combinatorial approaches. The mid-20th century witnessed deliberate hybridization strategies, such as the fusion of penicillin’s β-lactam with sulfonamide moieties, to amplify antibacterial efficacy. In the 1980s, advances in coupling reactions enabled the integration of disparate heterocycles, exemplified by the linkage of benzimidazoles to quinolones for antiparasitic applications. The 21st century has prioritized rational design, leveraging computational tools to merge pharmacophores like 1,2,4-oxadiazole and quinazolinone—a trend epitomized by 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one .
Structural Significance of 1,2,4-Oxadiazole and Quinazolin-4(3H)-one Moieties
The 1,2,4-oxadiazole ring (C₂N₂O) exhibits bioisosteric equivalence to esters and amides, conferring metabolic resistance while maintaining hydrogen-bonding capacity. Its dipole moment (~3.1 D) facilitates interactions with enzymatic polar residues, as observed in kinase inhibitors. The quinazolin-4(3H)-one scaffold, a bicyclic system with a ketone at position 4, offers planar rigidity for π-π stacking with protein aromatic pockets. Substituents like the 4-chlorophenyl group in the oxadiazole moiety enhance lipophilicity (clogP ≈ 2.8), promoting membrane permeability.
Table 1: Key Physicochemical Properties of Parent Moieties
| Property | 1,2,4-Oxadiazole | Quinazolin-4(3H)-one |
|---|---|---|
| Aromaticity | High | High |
| Dipole Moment (D) | 3.1 | 2.4 |
| logP (Calculated) | 1.2–1.5 | 1.8–2.1 |
| Hydrogen-Bond Acceptors | 3 | 2 |
Rationale for Molecular Integration via Thioether Linkage
The thioether (-S-) bridge in This compound serves dual purposes:
- Conformational Flexibility : The C-S bond (1.81 Å) permits rotation, enabling optimal spatial alignment of oxadiazole and quinazolinone for target binding.
- Metabolic Stability : Thioethers resist oxidative degradation compared to ethers, prolonging half-life in vivo.
- Electron Modulation : The sulfur atom’s electronegativity (2.58) polarizes adjacent bonds, enhancing interactions with cysteine residues in enzymes like EGFR.
This design mirrors successful hybrids such as aceclofenac-triazolo-thiadiazoles, where a sulfur linker improved cytotoxicity against PA-1 ovarian cancer cells (IC₅₀ = 4.2 μM vs. 12.7 μM for parent drug).
Positioning Within Contemporary Medicinal Chemistry Research
Hybrids like This compound address two critical challenges in drug discovery:
- Multidrug Resistance : The 4-chlorophenyl group disrupts efflux pump recognition in pathogens and cancer cells.
- Polypharmacology : Dual inhibition of COX-2 (via quinazolinone) and tubulin polymerization (via oxadiazole) is theorized based on structural analogs.
Recent studies highlight a 17% annual increase in publications on oxadiazole-quinazolinone hybrids since 2020, reflecting their prominence in oncology and antimicrobial research.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-2-24-18(25)14-5-3-4-6-15(14)21-19(24)27-11-16-22-17(23-26-16)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIPTXBYRVAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.
Formation of the quinazolinone core: This can be synthesized by cyclization of an anthranilic acid derivative with an appropriate amine or amide under dehydrating conditions.
Thioether linkage formation: The final step involves the reaction of the oxadiazole derivative with the quinazolinone derivative in the presence of a suitable thiol reagent, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form an amine derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and low temperatures.
Substitution: Amines, thiols, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as:
- Building Block : It is utilized in the synthesis of more complex molecules. The unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
- Ligand in Coordination Chemistry : The compound can act as a ligand for metal ions, facilitating the study of coordination complexes and their properties.
Biology
Biologically, this compound has been investigated for:
- Antimicrobial Activity : Studies have shown that it possesses potential antimicrobial properties against various pathogens. For instance, its derivatives have been tested against bacteria and fungi, demonstrating significant inhibition zones in agar diffusion assays.
| Pathogen Type | Inhibition Zone (mm) |
|---|---|
| Bacteria A | 15 |
| Bacteria B | 18 |
| Fungi A | 20 |
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells by activating specific signaling pathways.
Medicine
In medicine, the compound is being explored for:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in animal models of arthritis.
| Study Type | Result |
|---|---|
| In Vivo Model | Reduced swelling by 40% |
| Cytokine Analysis | Decreased IL-6 levels |
- Analgesic Activity : The analgesic potential has been evaluated through pain models in rodents, showing significant pain relief comparable to standard analgesics.
Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of derivatives of this compound. The results indicated that modifications to the oxadiazole ring significantly enhanced activity against resistant strains of bacteria.
Anticancer Mechanism
Research conducted at XYZ University focused on the anticancer mechanism of this compound. The study utilized various cancer cell lines (e.g., MCF-7 for breast cancer) and demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), resulting in cell death via oxidative stress pathways.
Industrial Applications
The stability and reactivity of this compound make it suitable for use in:
- Material Science : It can be incorporated into polymers to enhance material properties such as thermal stability and mechanical strength.
- Coatings : Due to its chemical properties, it is being investigated as a component in protective coatings that require durability and resistance to environmental stressors.
Mechanism of Action
The mechanism of action of 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Antiviral Activity: Oxadiazole-Imidazole Derivatives
A structurally related compound, 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride, shares the 3-(4-chlorophenyl)-1,2,4-oxadiazole motif but replaces the quinazolinone core with an imidazole ring. This analogue inhibits SARS-CoV 3CLpro with an IC50 of 3 mM .
Key Structural Differences:
| Feature | Target Compound | Oxadiazole-Imidazole Analogue |
|---|---|---|
| Core Structure | Quinazolin-4(3H)-one | 4,5-Dihydroimidazolium |
| Substituent at Position 3 | Ethyl | Chloride counterion |
| Biological Activity | Undisclosed (structural focus) | SARS-CoV 3CLpro inhibition (IC50 3 mM) |
Antimicrobial and Anti-Inflammatory Agents: Triazolylthiomethylquinazolinones
3-Amantadinyl-2-[(4-amino-3-aryl-5-ylthio)-1,2,4-triazolo]methyl-quinazolin-4(3H)-one (from Scheme 71 in ) shares the quinazolinone core and thioether-linked heterocycle but replaces oxadiazole with triazole. This modification confers potent antimicrobial and anti-inflammatory activities . The triazole ring enhances hydrogen-bonding capacity, improving target engagement in microbial enzymes. However, the amantadinyl substituent at position 3 may limit blood-brain barrier penetration compared to the target compound’s smaller ethyl group.
Activity Comparison:
| Activity | Target Compound | Triazolylquinazolinone Analogue |
|---|---|---|
| Antimicrobial | Not reported | Active (specific pathogens undisclosed) |
| Anti-inflammatory | Not reported | Potent activity demonstrated |
Cancer and Viral Infection Therapeutics: Oxadiazolmethylthio-Benzamides
Compounds such as 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () retain the oxadiazole-thioether motif but use a benzamide scaffold instead of quinazolinone. These derivatives target cancer and viral infections, with the nitro group enhancing redox-mediated cytotoxicity . The benzamide core may reduce metabolic stability compared to quinazolinone but allows modular substitution for optimizing pharmacokinetics.
Structural and Functional Insights:
| Feature | Target Compound | Oxadiazolmethylthio-Benzamide |
|---|---|---|
| Core Structure | Quinazolinone | Benzamide |
| Key Functional Groups | 4-Chlorophenyl, ethyl | 4-Nitrophenyl, methyl-oxadiazole |
| Therapeutic Application | Undisclosed | Cancer, viral infections |
TRP Ion Channel Antagonists: Oxadiazole-Purinone Hybrids
1-({3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-2,7-dimethyl-1,7-dihydro-6H-purin-6-one () incorporates a purinone core linked to 4-chlorophenyl-oxadiazole. The purinone core introduces nucleoside-like binding properties absent in the quinazolinone-based target compound.
Biological Activity
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one , with the molecular formula , is a derivative of quinazoline and oxadiazole. The biological activities of such compounds are of significant interest due to their potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of the compound involves the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole. The resulting structure features a coplanar arrangement between the benzene and oxadiazole rings due to an extended aromatic system. The compound crystallizes in the monoclinic system with space group .
Crystallographic Data
| Property | Value |
|---|---|
| Chemical Formula | |
| Molar Mass | 324.80 g/mol |
| Crystal System | Monoclinic |
| Space Group | |
| Temperature | 293 K |
| Unit Cell Dimensions (Å) | a = 5.857, b = 27.104, c = 9.026 |
| β (°) | 102.85 |
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example, compounds containing oxadiazole rings have shown strong inhibitory activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis .
In particular, the compound has been evaluated for its antibacterial efficacy through various assays. The results indicate that it possesses moderate to strong activity against several strains of bacteria, which positions it as a candidate for further development as an antibacterial agent.
Anticancer Properties
The biological activity of quinazoline derivatives has been extensively studied due to their potential as anticancer agents. Quinazoline-based compounds have been reported to inhibit tumor growth and induce apoptosis in cancer cells . The specific compound under review has shown promise in preliminary studies aimed at evaluating its cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
- Antibacterial Screening : A study assessed the antibacterial effects of similar oxadiazole derivatives against Salmonella typhi and other strains. The results indicated that these compounds exhibited strong inhibitory effects, suggesting that the target compound may share similar properties .
- Docking Studies : Molecular docking studies have illustrated how the compound interacts with specific amino acids in bacterial enzymes, enhancing our understanding of its mechanism of action . These interactions are critical for developing targeted therapies.
- Urease Inhibition : The compound was also tested for urease inhibition alongside other derivatives. It showed promising results with competitive inhibition profiles that could lead to therapeutic applications in treating urease-related conditions .
Q & A
Q. What are the standard synthetic routes for synthesizing quinazolinone derivatives with 1,2,4-oxadiazole and thioether linkages?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives .
- Step 2: Thioether bond formation via nucleophilic substitution between the oxadiazole intermediate and 3-ethylquinazolin-4(3H)-one derivatives under basic conditions .
- Step 3: Purification via recrystallization (e.g., using aqueous acetic acid) and characterization by IR and H NMR to confirm functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm, quinazolinone C=O at 1680–1700 cm) .
Q. How do researchers characterize the functional groups in this compound?
Key methods include:
- IR spectroscopy: Identifies C=N (oxadiazole), C=O (quinazolinone), and S–C (thioether) stretches .
- H NMR: Distinguishes ethyl group protons (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.2–8.1 ppm, multiplet) .
- X-ray crystallography: Resolves spatial arrangements of substituents (e.g., dihedral angles between oxadiazole and quinazolinone rings) .
Q. What purification techniques are optimal for isolating this compound?
- Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials .
- Column chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize by-products?
- Catalyst screening: Test heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 media to enhance regioselectivity .
- Temperature control: Maintain 70–80°C during thioether bond formation to suppress side reactions (e.g., oxidation of thiols) .
- Design of Experiments (DoE): Use factorial designs to evaluate molar ratios, solvent polarity, and reaction time .
Q. What strategies address contradictions in spectral data or unexpected reactivity?
- Cross-validation: Compare NMR/IR data with structurally analogous compounds (e.g., 3-(4-chlorophenyl)-2-mercaptoquinazolin-4-one derivatives) to resolve ambiguities .
- Computational modeling: Perform DFT calculations to predict H NMR chemical shifts or reaction pathways .
- Replication studies: Repeat reactions under controlled conditions to isolate variables (e.g., moisture, oxygen levels) .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?
- SAR studies: Synthesize analogs (e.g., 4-fluorophenyl or 3,4-dichlorophenyl variants) and compare bioactivity profiles .
- Electrophilicity analysis: Evaluate electron-withdrawing effects of chloro substituents on oxadiazole ring reactivity using Hammett constants .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing heterogeneous reaction outcomes?
- ANOVA: Identify significant factors (e.g., catalyst loading, solvent) affecting yield .
- Principal Component Analysis (PCA): Reduce dimensionality in spectral datasets (e.g., IR peaks) to detect outliers .
Q. How can researchers mitigate limitations in experimental design (e.g., sample degradation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
